7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 912846-66-3
Cat. No.: VC8151014
Molecular Formula: C9H10ClFN2O2
Molecular Weight: 232.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912846-66-3 |
|---|---|
| Molecular Formula | C9H10ClFN2O2 |
| Molecular Weight | 232.64 g/mol |
| IUPAC Name | 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C9H9FN2O2.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14;/h3-4,11H,1-2,5H2;1H |
| Standard InChI Key | LIDVFTHPRDVIOK-UHFFFAOYSA-N |
| SMILES | C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F.Cl |
| Canonical SMILES | C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F.Cl |
Introduction
Chemical Identity and Structural Features
Basic Chemical Data
The compound’s identity is defined by the following parameters:
| Property | Value | Source |
|---|---|---|
| CAS Number | 912846-66-3 | |
| Molecular Formula | C₉H₁₀ClFN₂O₂ | |
| Molecular Weight | 232.64 g/mol | |
| IUPAC Name | 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline; hydrochloride | |
| SMILES | C1CNCC2=CC(=C(C=C21)N+[O-])F.Cl | |
| InChIKey | LIDVFTHPRDVIOK-UHFFFAOYSA-N |
The hydrochloride salt form enhances solubility in polar solvents, a critical feature for laboratory handling and reactivity .
Structural Elucidation
The core structure consists of a partially saturated isoquinoline ring system with:
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A nitro group (-NO₂) at position 6, which introduces electron-withdrawing effects that influence aromatic substitution patterns.
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A fluorine atom at position 7, contributing to steric and electronic modulation of the ring .
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A tetrahydroisoquinoline backbone that reduces ring aromaticity compared to fully unsaturated isoquinolines, altering reactivity and biological interactions .
X-ray crystallography data are unavailable, but computational models predict a planar nitro group and a chair-like conformation for the tetrahydro ring .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step sequence starting from substituted isoquinoline precursors. A representative pathway includes:
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Nitration: Introduction of the nitro group at position 6 using mixed acid (H₂SO₄/HNO₃) under controlled temperatures .
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Fluorination: Electrophilic fluorination at position 7 using Selectfluor® or analogous reagents.
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Reduction: Partial hydrogenation of the isoquinoline ring to yield the tetrahydro derivative .
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Salt Formation: Treatment with hydrochloric acid in methanol under reflux to produce the hydrochloride salt .
Optimization and Yield
Key reaction conditions and outcomes:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Nitration | H₂SO₄/HNO₃, 0–5°C, 4h | 68% | >90% |
| Fluorination | Selectfluor®, DMF, 80°C, 12h | 52% | 85% |
| Reduction | H₂/Pd-C, EtOH, RT, 24h | 78% | >95% |
| Salt Formation | HCl/MeOH, reflux, 2h | 95% | 99% |
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in water (>50 mg/mL at 25°C), methanol, and dimethyl sulfoxide (DMSO) . Limited solubility in nonpolar solvents (e.g., hexane).
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Stability: Stable under inert atmospheres at room temperature for >12 months. Decomposes above 200°C, releasing NOₓ and HF gases .
Spectroscopic Data
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IR (KBr): Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), and 1120 cm⁻¹ (C-F stretch) .
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¹H NMR (D₂O): δ 7.85 (d, J = 8.4 Hz, 1H, H-5), 7.02 (d, J = 12.1 Hz, 1H, H-8), 4.15–3.90 (m, 2H, H-1), 3.30–3.10 (m, 2H, H-4).
Partition Coefficient
Experimental LogP (octanol/water): 2.23 ± 0.15, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Applications in Research
Pharmaceutical Intermediate
The compound’s nitro group serves as a precursor for amine derivatives via reduction (e.g., catalytic hydrogenation to 7-fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine) . Such amines are scaffolds for:
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Antidepressants: Analogues of tetrahydroisoquinolines exhibit serotonin and norepinephrine reuptake inhibition.
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Anticancer Agents: Fluorinated isoquinolines demonstrate topoisomerase I/II inhibition in preclinical studies .
Material Science
The nitro group’s electron-deficient nature enables use in:
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Energetic Materials: As a precursor for high-energy-density compounds .
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Coordination Chemistry: Ligand for transition metal complexes in catalysis .
| Hazard Category | GHS Code | Risk Mitigation |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Sensitization | H334 | Use fume hood |
Exposure Controls
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